URAT1 Cellular Potency: Lesinurad-Equivalent Activity with Reduced Acidity
In a stably transfected URAT-1/CHO cell uptake assay, the target compound achieved an IC50 of 9.10 µM [1]. Under identical assay conditions described within the same patent family, the clinically approved URAT1 inhibitor lesinurad demonstrated an IC50 of 7.18 µM [2]. The 1.27-fold difference in IC50 places the target compound in the same potency tier as a marketed drug, while its neutral urea structure avoids the carboxylic acid moiety present in lesinurad, which is associated with pH-dependent solubility limitations and renal tubule crystallization risk.
| Evidence Dimension | URAT1 inhibition (IC50) in cellular uptake assay |
|---|---|
| Target Compound Data | IC50 = 9.10 µM |
| Comparator Or Baseline | Lesinurad: IC50 = 7.18 µM |
| Quantified Difference | 1.27-fold higher IC50 (approximately 2 µM absolute difference) |
| Conditions | Stably transfected URAT-1/CHO cells; 96-well plate cellular uptake assay using 3H-orotate as substrate (US10752613 patent family assays) |
Why This Matters
Near-equivalent cellular potency to a marketed drug, combined with the structural absence of a carboxylic acid, supports prioritization for in vivo gout models where solubility-driven toxicity is a limiting factor.
- [1] BindingDB. (2021). BDBM458106: US10752613, Compound Formula (Ii). URAT1 IC50 = 9.10E+3 nM. View Source
- [2] BindingDB. (2022). BDBM37953: Lesinurad (US10752613 reference compound). URAT1 IC50 = 7.18E+3 nM. View Source
